Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate;hydrochloride
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Overview
Description
Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate;hydrochloride is a chemical compound with the molecular formula C15H23ClN2O2 and a molecular weight of 298.81 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with an amino group and a benzyl ester group. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate;hydrochloride typically involves the reaction of 5-amino-3,3-dimethylpiperidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The benzyl ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents like acyl chlorides or anhydrides are used in the presence of a base to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Amides or other substituted piperidine derivatives.
Scientific Research Applications
Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzyl ester group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl 5-amino-2-methylpiperidine-1-carboxylate: Similar structure but with a different substitution pattern on the piperidine ring.
4-Amino-1-benzylpiperidine: Contains a benzyl group and an amino group but lacks the ester functionality.
5-Amino-pyrazoles: Different ring structure but similar functional groups.
Uniqueness
Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate;hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of an amino group and a benzyl ester group allows for versatile chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C15H23ClN2O2 |
---|---|
Molecular Weight |
298.81 g/mol |
IUPAC Name |
benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-15(2)8-13(16)9-17(11-15)14(18)19-10-12-6-4-3-5-7-12;/h3-7,13H,8-11,16H2,1-2H3;1H |
InChI Key |
QRDDCTHIEJIRSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CN(C1)C(=O)OCC2=CC=CC=C2)N)C.Cl |
Origin of Product |
United States |
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